Cas no 2702-58-1 (Methyl 3,5-dinitrobenzoate)
Methyl 3,5-dinitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3,5-dinitrobenzoate
- 3,5-Dinitro-benzoesaeure-methylester
- 3,5-dinitrobenzoic acid methyl ester
- Benzoic acid,3,5-dinitro-,methyl ester
- F9995-0127
- NSC 7317
- 3,5-Dinitrobenzoicacid methyl ester
- Benzoic acid, 3,5-dinitro-, methyl ester
- POGCCFLNFPIIGW-UHFFFAOYSA-N
- UB421R8G90
- 3,5-dinitro-benzoic acid methyl ester
- Methyl-3,5-dinitrobenzoate
- U300
- KSC494Q3H
- NSC7317
- BBL000013
- SBB068882
- STK386186
- EN300-264678
- FT-0628516
- GS-3276
- Z56823064
- 2702-58-1
- NSC-7317
- NS00049429
- EINECS 220-289-9
- Methyl3,5-dinitrobenzoate
- AC-907/34105063
- VU0549299-1
- Methyl 3,5-dinitrobenzoate, Standard for quantitative NMR, TraceCERT(R)
- AMY31783
- Methyl 3,5-dinitrobenzoate, 99%
- AKOS001027311
- SCHEMBL418416
- SY074610
- DTXSID60871874
- UNII-UB421R8G90
- CHEMBL2252127
- J-019713
- AC-25711
- InChI=1/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H
- W-107136
- MFCD00017016
- ALBB-024845
- Benzoic acid, 3,5-dinitro-, methyl ester (8CI)
- 220-289-9
- FM58879
- DTXCID70819489
- Benzoic acid, 3,5-dinitro-, methyl ester (8CI)(9CI)
-
- MDL: MFCD00017016
- Inchi: 1S/C8H6N2O6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4H,1H3
- InChI Key: POGCCFLNFPIIGW-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C=C(C=1)[N+](=O)[O-])[N+](=O)[O-])=O
- BRN: 1252593
Computed Properties
- Exact Mass: 226.02300
- Monoisotopic Mass: 226.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 285
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 118
Experimental Properties
- Color/Form: Not available
- Density: 1.6136 (rough estimate)
- Melting Point: 107-109 °C (lit.)
- Boiling Point: 367.74°C (rough estimate)
- Flash Point: 174.1 °C
- Refractive Index: 1.6000 (estimate)
- PSA: 117.94000
- LogP: 2.33600
- Solubility: Not available
Methyl 3,5-dinitrobenzoate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264; P270; P301+P312; P330; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
Methyl 3,5-dinitrobenzoate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 3,5-dinitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZW580-25g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 25g |
¥250.0 | 2022-07-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-ZW580-5g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 5g |
¥71.0 | 2022-07-29 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007793-100g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 100g |
¥355 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007793-25g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 25g |
¥94 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007793-5g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 5g |
¥28 | 2024-05-24 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007793-500g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 500g |
¥1509 | 2024-05-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69830-25g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 25g |
¥266.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69830-5g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 5g |
¥66.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69830-100g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 100g |
¥876.0 | 2021-09-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M814316-500g |
Methyl 3,5-dinitrobenzoate |
2702-58-1 | 98% | 500g |
2,098.00 | 2021-05-17 |
Methyl 3,5-dinitrobenzoate Suppliers
Methyl 3,5-dinitrobenzoate Related Literature
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1. The stabilities of Meisenheimer complexes. Part 42. Kinetic studies of the reactions of methyl 3,5-dinitrobenzoate and of methyl 4-chloro-3,5-dinitrobenzoate with hydroxide ions in dimethyl sulphoxide–water mixtures. Competitive nucleophilic attack at aryl and carbonyl carbon atomsMichael R. Crampton,Colin Greenhalgh J. Chem. Soc. Perkin Trans. 2 1986 873
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Xin-Yue Pei,Ying He,Jia-Yin Wang,Hong-Yan Wang,Qi-Bing Bo CrystEngComm 2023 25 1617
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3. Calciferol and its relatives. Part IX. The synthesis of tachysterol3R. S. Davidson,Sheila M. Waddington-Feather,D. H. Williams,B. Lythgoe J. Chem. Soc. C 1967 2534
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W. H. C. Shaw,J. P. Jefferies,T. E. Holt Analyst 1957 82 2
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Nitrobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Methyl 3,5-dinitrobenzoate
Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1): Applications and Recent Research Developments
Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1) is a versatile chemical compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound, characterized by its distinct molecular structure, finds applications in various scientific domains, including synthesis, catalysis, and as an intermediate in the development of more complex molecules. The unique properties of Methyl 3,5-dinitrobenzoate make it a valuable tool for researchers exploring novel chemical pathways and therapeutic agents.
The molecular structure of Methyl 3,5-dinitrobenzoate consists of a benzoic acid derivative substituted with two nitro groups at the 3rd and 5th positions. This substitution pattern imparts specific electronic and steric properties to the molecule, which are exploited in various chemical reactions. The nitro groups are highly reactive and can participate in nucleophilic aromatic substitution reactions, leading to the synthesis of more complex aromatic compounds. Additionally, the ester group at the methyl position provides a handle for further functionalization, making it a valuable intermediate in organic synthesis.
In recent years, Methyl 3,5-dinitrobenzoate has been extensively studied for its potential applications in pharmaceutical research. The nitro-substituted benzoic acid derivatives are known for their biological activity and have been explored as intermediates in the synthesis of drugs targeting various diseases. For instance, researchers have investigated the use of Methyl 3,5-dinitrobenzoate in the development of antimicrobial agents. The nitro groups can be reduced to amino groups, converting the compound into a precursor for more complex molecules with enhanced biological activity.
Moreover, the reactivity of Methyl 3,5-dinitrobenzoate has been leveraged in the field of catalysis. The compound has been used as a ligand in transition metal-catalyzed reactions, where it facilitates the formation of new chemical bonds under mild conditions. This application is particularly significant in green chemistry efforts, as it allows for more efficient and environmentally friendly synthetic routes. The ability to functionalize aromatic rings using Methyl 3,5-dinitrobenzoate as a starting material has opened new avenues for the development of novel materials and pharmaceuticals.
Recent studies have also highlighted the role of Methyl 3,5-dinitrobenzoate in material science. The compound's ability to form stable complexes with metals has been exploited in the development of new catalysts and materials with tailored properties. These complexes exhibit enhanced catalytic activity and stability under various reaction conditions, making them attractive for industrial applications. Additionally, the nitro-substituted benzoic acid derivatives have been used to create functionalized polymers with specific biological or chemical properties.
The synthesis of Methyl 3,5-dinitrobenzoate itself is an intriguing area of research. Traditional methods involve the nitration of benzoic acid followed by esterification. However, recent advancements have led to more efficient synthetic routes that minimize waste and improve yield. These methods often involve catalytic processes that reduce the environmental impact of the synthesis. Such innovations are crucial for sustainable chemistry practices and align with global efforts to reduce chemical waste.
In conclusion, Methyl 3,5-dinitrobenzoate (CAS No. 2702-58-1) is a multifaceted compound with broad applications in organic chemistry, pharmaceutical research, and material science. Its unique reactivity and functionalization potential make it a valuable tool for researchers exploring new chemical pathways and therapeutic agents. As research continues to uncover new applications for this compound, its importance in scientific advancements is likely to grow further.
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